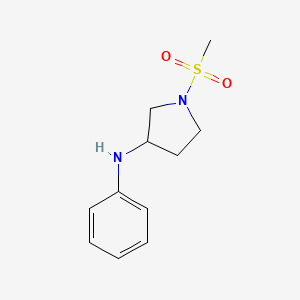
1-methylsulfonyl-N-phenylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylsulfonyl-N-phenylpyrrolidin-3-amine, also known as MPHP, is a synthetic stimulant drug that belongs to the pyrrolidine class. It was first synthesized in the 1960s and has since gained popularity in the recreational drug market. However, MPHP has also shown potential in scientific research, particularly in the fields of pharmacology and neuroscience.
作用机制
The mechanism of action of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which is responsible for the drug's stimulant effects. 1-methylsulfonyl-N-phenylpyrrolidin-3-amine has also been shown to have an affinity for other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine are similar to those of other stimulant drugs. It increases the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
One advantage of using 1-methylsulfonyl-N-phenylpyrrolidin-3-amine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its potential for abuse and negative side effects must be taken into consideration. Additionally, the synthesis of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine requires specialized equipment and expertise, which may limit its accessibility for some researchers.
未来方向
There are several potential future directions for research on 1-methylsulfonyl-N-phenylpyrrolidin-3-amine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, further research could be done on the effects of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine on cognitive function and memory. Finally, studies could be conducted on the potential for abuse and addiction of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine, as well as the development of treatments for addiction to stimulant drugs.
Conclusion
In conclusion, 1-methylsulfonyl-N-phenylpyrrolidin-3-amine is a synthetic stimulant drug that has shown potential in scientific research. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its potential for abuse and negative side effects must be taken into consideration. Further research is needed to explore its potential as a treatment for neurological disorders and its effects on cognitive function and memory.
合成方法
The synthesis of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine involves the reaction of 1-methylpyrrolidine-3-amine with phenylsulfonyl chloride. The resulting product is then purified and crystallized. This method has been described in detail in several research articles, including a study by Zhang et al. (2015).
科学研究应用
1-methylsulfonyl-N-phenylpyrrolidin-3-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-methylsulfonyl-N-phenylpyrrolidin-3-amine a potential tool for studying the role of dopamine in addiction and other neurological disorders. Additionally, 1-methylsulfonyl-N-phenylpyrrolidin-3-amine has been used in studies on the effects of stimulants on cognitive function and memory.
属性
IUPAC Name |
1-methylsulfonyl-N-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-11(9-13)12-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZACNKBSUCODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylsulfonyl-N-phenylpyrrolidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

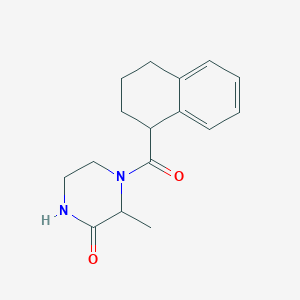

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
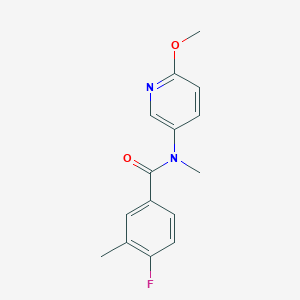
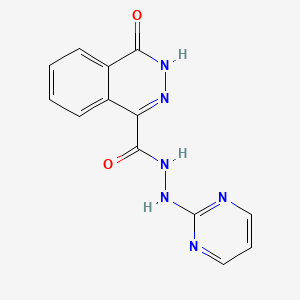
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
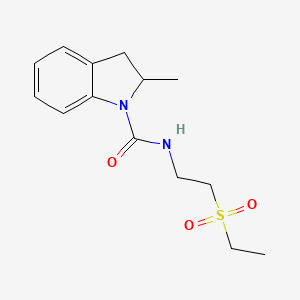
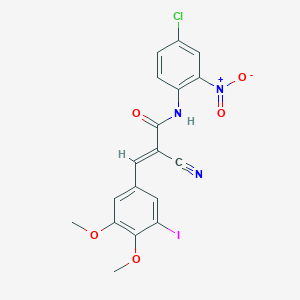
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)